molecular formula C20H19FN6O2 B2896583 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2180010-27-7

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2896583
CAS RN: 2180010-27-7
M. Wt: 394.41
InChI Key: KRTKSCHYVUTNBY-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds with pyrazole, pyridine, and benzoxazole moieties are fundamental in exploring their potential applications in medicinal chemistry. Studies have reported the synthesis of such compounds through various chemical reactions, aiming to explore their structural and functional properties. For instance, the synthesis of benzothiazoles and pyrazoles moieties has demonstrated enhanced pharmacological activity due to their structural composition. These compounds have been characterized using spectral (IR, 1H-NMR, and MASS) data, confirming their successful synthesis and potential for further pharmacological screening (Raparla et al., 2013).

Pharmacological Screening

Research has also focused on evaluating the biological activities of these synthesized compounds. For example, certain derivatives have been investigated for their antimicrobial and antioxidant activities. The screening results have shown that some compounds exhibit potent activity against standard drugs, highlighting their potential as novel therapeutic agents. Such studies are crucial in identifying new compounds with significant biological activities that could be further developed into drugs (Ahmad et al., 2012).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screening are advanced techniques used to predict the interactions of synthesized compounds with specific proteins or receptors, offering insights into their potential therapeutic applications. These methods help in understanding the binding efficiencies and pharmacological profiles of compounds, guiding further modifications to enhance their activity and selectivity. For instance, compounds have been subjected to in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies and suggesting their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-7-13(2)27(23-12)18-5-6-19(28)26(24-18)11-14-9-25(10-14)20-22-16-8-15(21)3-4-17(16)29-20/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTKSCHYVUTNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC5=C(O4)C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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